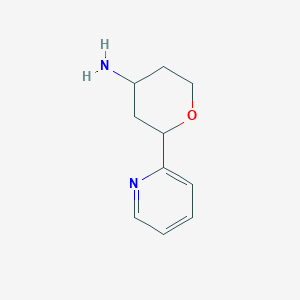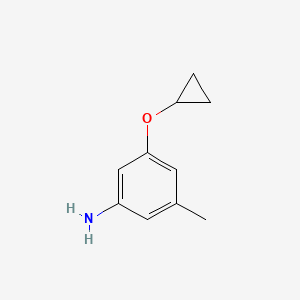![molecular formula C12H19NO2 B13252639 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline](/img/structure/B13252639.png)
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with butan-2-yloxy methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline undergoes various chemical reactions, including:
Scientific Research Applications
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine and ether groups play a crucial role in its binding affinity and activity . The pathways involved may include enzymatic transformations or receptor-mediated signaling processes .
Comparison with Similar Compounds
3-[(Butan-2-yloxy)methyl]-4-methoxyaniline can be compared with other similar compounds, such as:
4-Methoxyaniline: Lacks the butan-2-yloxy group, making it less versatile in certain chemical reactions.
3-[(Butan-2-yloxy)methyl]aniline: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxybenzylamine: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-(butan-2-yloxymethyl)-4-methoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-7-11(13)5-6-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3 |
InChI Key |
FDJSEFSRKMSLAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
![(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid](/img/structure/B13252577.png)
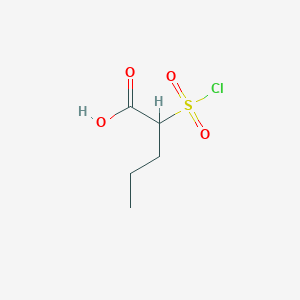
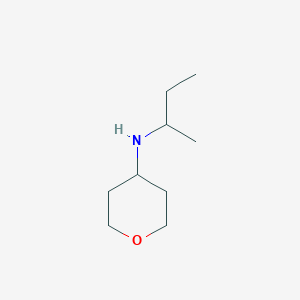
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
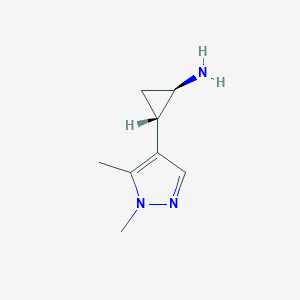
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)

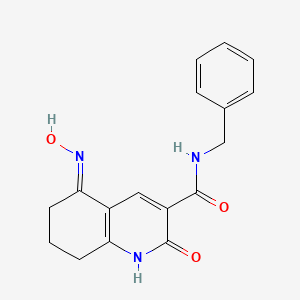
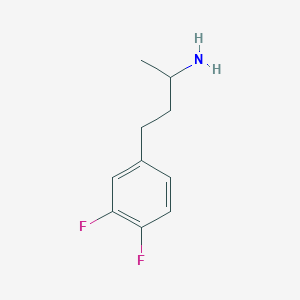
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)
